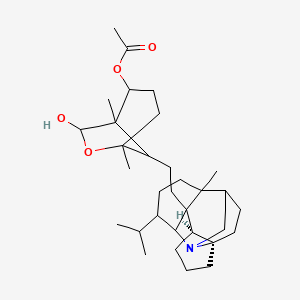
Daphmacropodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daphmacropodine is an alkaloid derived from the oriental tree Daphniphyllum macropodum (commonly known as “Yuzuriha” ). These evergreen trees and shrubs are native to central and southern Japan. The name “Daphniphyllum” originates from Greek, combining “Daphne” (referring to the plant) and “leaf.” The unique feature of Yuzuriha is that the old leaf drops after the new leaf emerges, ensuring uninterrupted foliage throughout the seasons. Other Daphniphyllum species exist, such as D. teijsmanni and D. humile , along with several species distributed in New Guinea, China, and Taiwan .
Synthesis Analysis
Daphmacropodine has been isolated and studied extensively since its discovery. Researchers have identified its complex structure and intriguing biosynthetic pathways. The synthesis of daphmacropodine has been a challenging target for total synthesis efforts. Notably, Heathcock and colleagues proposed a biogenetic pathway for daphniphyllum alkaloids, shedding light on their formation .
Applications De Recherche Scientifique
Alkaloid Research
Daphmacropodine is a part of a structurally diverse group of natural products known as Daphniphyllum alkaloids . These alkaloids have attracted great interest as challenging targets for total synthesis or biosynthetic studies . The complex structures and stereochemistry of these alkaloids make them a fascinating subject for scientific research .
Biogenesis Studies
The unusual ring systems of Daphniphyllum alkaloids, including Daphmacropodine, have led to proposed biogenetic pathways . These pathways are crucial for understanding the formation and development of these alkaloids .
Synthesis Research
Daphmacropodine is used in synthesis research, where scientists aim to replicate its structure in the lab . This research can lead to the development of new methods and techniques in synthetic chemistry .
Biological Activity Studies
Daphmacropodine, like other Daphniphyllum alkaloids, is studied for its biological activities . These studies can lead to the discovery of new therapeutic agents and contribute to the field of medicinal chemistry .
Drug Discovery
Daphmacropodine’s unique properties make it a potential candidate for drug discovery. It can be utilized for diverse applications, ranging from the development of new drugs to the improvement of existing ones.
Material Science
In material science, Daphmacropodine can be used to study the properties of natural products and their potential applications. This can lead to the development of new materials with improved properties.
Mécanisme D'action
Target of Action
Daphmacropodine is a natural product of Daphniphyllum, Daphniphyllaceae
Biochemical Pathways
Daphmacropodine is part of the Daphniphyllum alkaloids, a structurally diverse group of natural products . These alkaloids have attracted great interest as challenging targets for total synthesis or biosynthetic studies . .
Result of Action
As a member of the Daphniphyllum alkaloids, it is likely that Daphmacropodine shares some of the biological activities observed in this group of compounds . .
Propriétés
IUPAC Name |
[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24-,25?,26?,27?,28?,29?,30?,31-,32?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDMEBFUPVLRNE-ULZSQJEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Daphmacropodine and where is it found?
A1: Daphmacropodine is a naturally occurring alkaloid originally isolated from the plant Daphniphyllum macropodum Miquel. [] This plant belongs to the Daphniphyllum genus, known for producing various structurally unique alkaloids.
Q2: What is the chemical structure of Daphmacropodine?
A2: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Daphmacropodine, they highlight its structural relationship with another alkaloid, Daphmacrine. [] The research indicates that Daphmacropodine can be chemically converted into Daphmacrine. [] This suggests a close structural similarity between the two alkaloids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

